molecular formula C20H24N4O2 B2609179 N1-((1-benzylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1251613-44-1

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide

Cat. No.: B2609179
CAS No.: 1251613-44-1
M. Wt: 352.438
InChI Key: QZLVNSDVUGLHCE-UHFFFAOYSA-N
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Description

N1-((1-Benzylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It features an oxalamide core linking a 1-benzylpiperidine moiety to a pyridin-3-yl group. This structure is analogous to other N1-((1-benzylpiperidin-4-yl)methyl)-N2-(aryl)oxalamide compounds investigated for their potential as modulators of biological targets such as the sigma receptors (σ1R and σ2R) . Sigma receptors are implicated in a variety of neurological conditions, including neuropathic pain and Alzheimer's disease, making them attractive targets for therapeutic development . The 1-benzylpiperidine scaffold is a privileged structure in neuroscience-oriented drug discovery. It is commonly found in ligands that interact with central nervous system targets, such as acetylcholinesterase (AChE) and the serotonin transporter (SERT) . Compounds bearing this structure have been explored as multitarget-directed ligands for complex neurodegenerative diseases, aiming to address both cognitive deficits and neuropsychiatric symptoms simultaneously . Researchers can utilize this high-purity compound as a key intermediate or reference standard in the synthesis and biological evaluation of novel pharmacologically active molecules. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should conduct their own experiments to determine the specific properties and activity profile of this compound.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c25-19(20(26)23-18-7-4-10-21-14-18)22-13-16-8-11-24(12-9-16)15-17-5-2-1-3-6-17/h1-7,10,14,16H,8-9,11-13,15H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLVNSDVUGLHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The piperidine derivative can be synthesized through the reduction of pyridine, while the pyridine derivative can be prepared through various methods such as the Hantzsch pyridine synthesis.

The key step involves the formation of the oxalamide linkage, which can be achieved by reacting the piperidine and pyridine intermediates with oxalyl chloride under controlled conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of catalysts and other process aids can help to increase the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction can lead to the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Medicine: It has potential as a lead compound in the development of new drugs, particularly for neurological and psychiatric disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved solubility or stability.

Mechanism of Action

The mechanism of action of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyridine moieties can bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

The following analysis compares the target compound with structurally and functionally related oxalamides, focusing on synthesis, physicochemical properties, and biological activity.

Structural and Functional Analogues

Compound Name Key Structural Features Synthesis Yield (%) Notable Activity/Properties Metabolic Stability Reference
N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide.HCOOH (14) Chlorophenyl, thiazole-pyrrolidine hybrid 39 Antiviral (HIV entry inhibition) Not reported
N1-(4-Methoxyphenethyl)-N2-(4-methylpyridin-3-yl)oxalamide (39) 4-Methoxyphenethyl, 4-methylpyridin-3-yl 73 Cytochrome P450 4F11-activated SCD inhibitor Contains dimer impurities (22%)
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl, pyridin-2-yl Not reported Umami flavor enhancer (Savorymyx® UM33) Resists amide hydrolysis in hepatocytes
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (28) 3-Chloro-4-fluorophenyl, 4-methoxyphenethyl 64 SCD inhibitor (CYP4F11-activated) Stable under assay conditions
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide (Target) Benzylpiperidinylmethyl, pyridin-3-yl Not reported Hypothesized antiviral/enzyme inhibition Likely stable due to bulky groups N/A

Key Findings

Antiviral Activity : Compound 14 (from ) shares a thiazole-pyrrolidine core with the target compound’s piperidine group. Its antiviral activity against HIV entry (IC₅₀ ~0.5 μM) suggests that the piperidine-benzyl motif in the target may similarly enhance interactions with viral envelope proteins .

Enzyme Inhibition : Compound 39 () and 28 () demonstrate that pyridin-3-yl and methoxyphenethyl groups synergize with oxalamide bridges to inhibit stearoyl-CoA desaturase (SCD) via cytochrome P450 activation. The target compound’s pyridin-3-yl group may confer analogous binding specificity .

Metabolic Stability : The absence of amide hydrolysis in S336 () and dimerization in 39 () highlights the influence of substituents on stability. The target’s benzylpiperidine group may reduce metabolic degradation compared to smaller analogs like 14 .

Synthetic Challenges : Stereochemical complexity in compounds like 14 and 15 () leads to lower yields (39–53%) for stereoisomeric mixtures. The target compound’s synthesis may require similar optimization to isolate active stereoisomers .

Biological Activity

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H24_{24}N4_{4}O2_{2}
  • Molecular Weight : 352.4 g/mol
  • CAS Number : 1251613-44-1

The compound features a benzylpiperidine moiety linked to a pyridine and an oxalamide group, which may influence its interaction with biological targets.

This compound primarily targets the Acetylcholinesterase (AChE) enzyme. The inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic signaling in the nervous system. This mechanism is critical for various physiological functions including:

  • Muscle Movement
  • Breathing Regulation
  • Heart Rate Control
  • Cognitive Functions such as learning and memory

The compound's ability to modulate AChE activity positions it as a candidate for therapeutic applications in neurodegenerative diseases like Alzheimer's disease.

Biochemical Pathways

The interaction with AChE affects the cholinergic pathway, which is vital for neurotransmission. By inhibiting AChE, the compound can potentially enhance synaptic transmission and improve cognitive functions. This is particularly relevant in conditions characterized by cholinergic deficits.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibition of AChE activity. For instance:

StudyFindings
Study 1The compound showed a dose-dependent inhibition of AChE with an IC50_{50} value indicating potent activity against the enzyme.
Study 2Neuroprotective effects were observed in neuroblastoma cell lines treated with the compound, suggesting potential therapeutic applications in neurodegeneration.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundMechanismAChE Inhibition
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamideAChE InhibitorModerate
N1-(benzylpiperidin)-N2-isobutyloxalamideAChE InhibitorHigh

This table illustrates how variations in structure can influence biological activity, with this compound demonstrating superior inhibitory effects on AChE compared to some analogs.

Q & A

Q. What are standard synthetic routes for N1-((1-benzylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide?

  • Methodological Answer : The compound is typically synthesized via amide coupling reactions. For example:

React 1-benzylpiperidin-4-ylmethanamine with oxalyl chloride to form the oxalamide intermediate.

Couple the intermediate with 3-aminopyridine under basic conditions (e.g., using DIPEA in DMF) .
Purification involves column chromatography (silica gel, eluting with EtOAc/hexane) and recrystallization from ethanol. Confirm identity via 1H^1H-NMR (e.g., δ 8.3–8.5 ppm for pyridinyl protons) and mass spectrometry (expected [M+H]+ ~407.2) .

Q. What safety protocols are critical during handling?

  • Methodological Answer :
  • Storage : Keep in airtight containers at –20°C, protected from light and moisture .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For skin contact, wash with soap/water for 15 minutes; seek medical attention if irritation persists .

Q. How is the compound characterized for identity and purity?

  • Methodological Answer :
  • Analytical Techniques :
  • HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%) .
  • NMR : Confirm structural integrity via 1H^1H- and 13C^{13}C-NMR. Key signals include benzyl protons (δ 7.2–7.4 ppm) and piperidinyl methylene (δ 2.6–3.1 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How can low yields in the amide coupling step be optimized?

  • Methodological Answer :
  • Reagent Selection : Replace DCC with EDC/HOBt to reduce racemization and improve coupling efficiency .
  • Solvent Optimization : Use THF or DCM instead of DMF to minimize side reactions .
  • Temperature Control : Perform reactions at 0–4°C to stabilize reactive intermediates .
  • Monitoring : Track reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 1:1) and adjust stoichiometry if unreacted starting material persists .

Q. How to identify and quantify degradation products or impurities?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40°C), light (UV, 48h), and acidic/alkaline conditions (0.1M HCl/NaOH, 24h) .
  • LC-MS/MS : Use a Q-TOF instrument to detect impurities (e.g., hydrolyzed oxalamide or oxidized pyridinyl derivatives) .
  • Quantitative NMR (qNMR) : Compare integration of impurity peaks (e.g., δ 1.8–2.0 ppm for dealkylated byproducts) against a certified internal standard (e.g., maleic acid) .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Scaffold Modifications :

Replace the benzyl group with substituted aryl/heteroaryl rings (e.g., fluorobenzyl) to assess steric/electronic effects .

Substitute the pyridin-3-yl moiety with pyridin-2-yl or pyrimidinyl groups to probe binding affinity .

  • Biological Assays :
  • Test analogs in receptor-binding assays (e.g., histamine H1/H4 receptors) using 3H^3H-ligand displacement .
  • Evaluate cellular activity (e.g., IC50 in cancer cell lines) via MTT assays, correlating structural changes with potency .

Contradiction Resolution & Data Analysis

Q. How to resolve discrepancies in reported biological activity data?

  • Methodological Answer :
  • Assay Standardization : Use reference compounds (e.g., imatinib for kinase inhibition) to calibrate experimental conditions .
  • Meta-Analysis : Compare data across studies (e.g., PubChem BioAssay entries) to identify outliers caused by variable cell lines or assay protocols .
  • Molecular Modeling : Perform docking studies (e.g., AutoDock Vina) to validate whether structural variations alter binding poses in target proteins .

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